molecular formula C17H19N5O3 B2859118 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2202120-40-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2859118
CAS No.: 2202120-40-7
M. Wt: 341.371
InChI Key: ZUERARUIVCTRBD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the azetidine ring: This can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, the triazole ring, and the azetidine ring through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the azetidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the triazole or azetidine rings.

    Substitution: Substituted derivatives at the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Chemical Biology: It can serve as a probe to study various biochemical pathways.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique functional groups. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazole ring can participate in hydrogen bonding or π-π interactions. The azetidine ring may provide additional binding affinity through its conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Lacks the cyclopropyl group.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is unique due to the presence of the cyclopropyl group, which can impart additional steric and electronic effects. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-17(18-6-11-1-4-15-16(5-11)25-10-24-15)21-7-13(8-21)22-9-14(19-20-22)12-2-3-12/h1,4-5,9,12-13H,2-3,6-8,10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUERARUIVCTRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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